molecular formula C23H32N4O5S2 B4727265 N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No. B4727265
M. Wt: 508.7 g/mol
InChI Key: KBZJZZSHOCEZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide, also known as DDAO, is a fluorescent dye molecule that has been widely used in scientific research. DDAO is a sulfonamide derivative of fluorene and is a water-soluble, non-toxic, and highly fluorescent molecule. It has been used in various applications such as biochemical assays, fluorescence microscopy, and flow cytometry.

Scientific Research Applications

N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide has been widely used in scientific research as a fluorescent dye molecule. It has been used in various applications such as biochemical assays, fluorescence microscopy, and flow cytometry. This compound is commonly used as a pH-sensitive dye to measure intracellular pH changes in live cells. It has also been used to study protein-protein interactions, protein-lipid interactions, and lipid dynamics in biological membranes.

Mechanism of Action

The mechanism of action of N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide involves its ability to absorb light energy and emit it as fluorescence. This compound has a high quantum yield and is highly sensitive to changes in its environment such as pH and polarity. It has been shown that the fluorescence intensity of this compound increases as the pH of the environment becomes more acidic. This property of this compound makes it an excellent pH-sensitive dye for measuring intracellular pH changes in live cells.
Biochemical and Physiological Effects:
This compound is a non-toxic molecule and does not have any known biochemical or physiological effects on cells or tissues. It has been shown to be stable in biological fluids such as serum and plasma, making it an excellent candidate for in vivo imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide in lab experiments include its high fluorescence intensity, pH sensitivity, and stability in biological fluids. This compound is also water-soluble and non-toxic, making it suitable for use in live cells and tissues. The limitations of using this compound in lab experiments include its relatively low photostability and susceptibility to photobleaching. This compound is also sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide in scientific research. One area of research is the development of new pH-sensitive dyes that have improved photostability and sensitivity. Another area of research is the use of this compound in in vivo imaging studies to study biological processes in live animals. Additionally, this compound can be used in combination with other fluorescent dyes to study multiple biological processes simultaneously. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly is an area of ongoing research.

properties

IUPAC Name

2-N,7-N-bis[3-(dimethylamino)propyl]-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5S2/c1-26(2)13-5-11-24-33(29,30)17-7-9-19-20-10-8-18(16-22(20)23(28)21(19)15-17)34(31,32)25-12-6-14-27(3)4/h7-10,15-16,24-25H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJZZSHOCEZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.